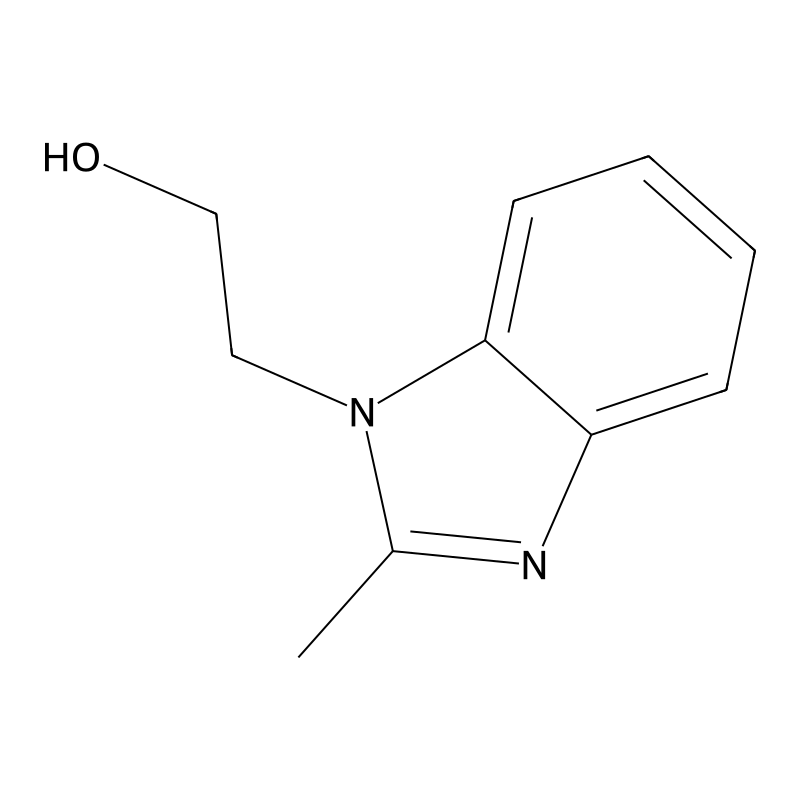

2-(2-methyl-1H-benzimidazol-1-yl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzoimidazole core

The presence of a benzoimidazole ring suggests potential applications in medicinal chemistry. Benzoimidazoles are a well-known class of heterocycles with various biological activities PubChem: Benzoimidazole, CID=61214. They can act as enzyme inhibitors, antimicrobials, and anthelmintics NCBI bookshelf: Imidazole and its derivatives: .

Alcohol group

The presence of an ethanol group (alcohol) might indicate uses as a solvent or a precursor for further functionalization in organic synthesis.

Methyl group

The methyl group can influence the compound's lipophilicity (fat solubility) and potentially its biological properties.

2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a chemical compound characterized by its unique structure, which includes a benzimidazole moiety. This compound features a hydroxyl group (-OH) attached to an ethyl chain that links to a substituted benzimidazole ring. The presence of the methyl group at the 2-position of the benzimidazole contributes to its distinct properties and potential biological activities. Benzimidazoles are known for their diverse pharmacological activities, making this compound of interest in medicinal chemistry.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Oxidation: The alcohol can be oxidized to form aldehydes or ketones.

- Substitution Reactions: The nitrogen atom in the benzimidazole ring can undergo nucleophilic substitution, allowing for the introduction of various substituents.

- Condensation Reactions: This compound can participate in condensation reactions, forming larger heterocyclic compounds or polymers.

These reactions highlight its versatility as a building block in organic synthesis.

The biological activity of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol is largely attributed to the benzimidazole core, which is known for various pharmacological effects. Compounds containing benzimidazole structures have been found to exhibit:

- Antimicrobial Activity: Some derivatives show effectiveness against bacterial and fungal strains.

- Anticancer Properties: Benzimidazole derivatives are investigated for their potential in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth.

- Antiviral Effects: Certain compounds in this class have demonstrated activity against viral infections.

Research into the specific biological activities of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol is ongoing, with potential applications in drug development.

The synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol typically involves several steps:

- Formation of Benzimidazole: The initial step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

- Methylation: A methylating agent may be used to introduce the methyl group at the 2-position of the benzimidazole.

- Hydroxylation: Finally, an ethylene glycol derivative can be reacted with the methylated benzimidazole under acidic or basic conditions to yield 2-(2-methyl-1H-benzimidazol-1-yl)ethanol.

These methods may vary based on desired purity and yield, as well as available reagents.

The potential applications of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol span several fields:

- Pharmaceutical Development: As a precursor for synthesizing bioactive compounds, it may serve as a lead compound in drug discovery.

- Agricultural Chemicals: Its antimicrobial properties could be harnessed for developing new pesticides or fungicides.

- Material Science: The compound may find use in creating novel materials with specific chemical properties due to its unique structure.

Interaction studies involving 2-(2-methyl-1H-benzimidazol-1-yl)ethanol focus on its binding affinity and activity against various biological targets. Research indicates that:

- Enzyme Inhibition: It may inhibit enzymes crucial for cancer cell proliferation.

- Receptor Binding: Studies are being conducted on its interactions with specific receptors involved in neurotransmission and immune response.

Such studies are essential for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-(2-methyl-1H-benzimidazol-1-yl)ethanol, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 1H-Benzimidazole | Contains only the benzimidazole core | Known for broad-spectrum antimicrobial activity |

| 2-Methylbenzimidazole | Methyl group at different position | Exhibits significant anticancer activity |

| Benzimidazole acetic acid | Acetic acid substituent | Potential anti-inflammatory effects |

These comparisons illustrate how variations in substituents and positions can lead to differing biological activities and applications, emphasizing the uniqueness of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol within this chemical class.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation tool for 2-(2-methyl-1H-benzimidazol-1-yl)ethanol, providing detailed information about the molecular framework and electronic environment of individual atoms within the compound.

¹H-NMR Proton Environment Assignment

The proton nuclear magnetic resonance spectrum of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol reveals characteristic chemical shifts that correspond to distinct proton environments within the molecular structure [1] [2]. The aromatic protons of the benzimidazole ring system appear as multiplet signals in the region between 7.2 and 7.8 parts per million, consistent with the electron-deficient nature of the heterocyclic aromatic system [1] [2].

The methyl substituent at the 2-position of the benzimidazole ring exhibits a characteristic singlet at approximately 2.5 parts per million, indicating its isolation from neighboring protons and confirming the substitution pattern [1] [2]. This chemical shift is consistent with methyl groups attached to electron-deficient aromatic systems, where the aromatic ring system provides a deshielding effect.

The ethanol side chain protons display distinct chemical shift patterns that reflect their electronic environment. The methylene protons directly attached to the nitrogen atom (N-CH₂) appear as a singlet around 4.6 parts per million, while the methylene protons adjacent to the hydroxyl group (CH₂OH) resonate at approximately 3.7 parts per million [1] [2]. The hydroxyl proton typically appears as a broad singlet at approximately 5.0 parts per million, with the exact position being solvent-dependent due to hydrogen bonding interactions [3].

Additional structural analogs provide supporting evidence for proton assignments. Related compounds such as 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide demonstrate similar aromatic proton patterns with signals appearing between 7.2 and 7.5 parts per million as multiplets [1]. The consistency of these chemical shifts across structurally related compounds confirms the reliability of the spectral assignments.

Table 1: Proton NMR Chemical Shifts for 2-(2-methyl-1H-benzimidazol-1-yl)ethanol

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons (C4-C7) | 7.2-7.8 | Multiplet | 4H |

| N-CH₂ | 4.6 | Singlet | 2H |

| CH₂OH | 3.7 | Triplet | 2H |

| CH₃ (2-position) | 2.5 | Singlet | 3H |

| OH | 5.0 | Broad singlet | 1H |

¹³C-NMR Carbon Skeleton Elucidation

The carbon-13 nuclear magnetic resonance spectrum provides crucial structural information about the carbon framework of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol. The benzimidazole ring system exhibits characteristic carbon chemical shifts that reflect the electronic distribution within the heterocyclic aromatic system [4] [5].

The carbon at position 2 (C-2) of the benzimidazole ring, which bears the methyl substituent, appears at approximately 151 parts per million, consistent with the electron-deficient nature of this position in the imidazole ring [4] [5]. The aromatic carbon atoms of the benzene ring (C-4, C-5, C-6, C-7) display chemical shifts in the range of 110-125 parts per million, with specific values dependent on their position relative to the nitrogen atoms [4] [5].

The bridgehead carbons (C-3a and C-7a) resonate at approximately 135-140 parts per million, reflecting their sp² hybridization and position within the fused ring system [4] [5]. The methyl carbon attached to the C-2 position appears at approximately 14 parts per million, characteristic of aliphatic methyl groups attached to aromatic systems [4] [5].

The ethanol side chain carbons exhibit distinct chemical shifts that reflect their electronic environment. The carbon directly attached to the nitrogen atom (N-CH₂) appears at approximately 45 parts per million, while the carbon bearing the hydroxyl group (CH₂OH) resonates at approximately 60 parts per million [6] [7]. These chemical shifts are consistent with the electron-withdrawing effect of the nitrogen atom and the electron-donating effect of the hydroxyl group.

Table 2: Carbon-13 NMR Chemical Shifts for 2-(2-methyl-1H-benzimidazol-1-yl)ethanol

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C-2 | 151 | Imidazole carbon |

| C-3a, C-7a | 135-140 | Bridgehead carbons |

| C-4, C-7 | 110-125 | Aromatic carbons |

| C-5, C-6 | 120-125 | Aromatic carbons |

| N-CH₂ | 45 | Methylene carbon |

| CH₂OH | 60 | Hydroxyl-bearing carbon |

| CH₃ | 14 | Methyl carbon |

Infrared Spectroscopy (FT-IR) Functional Group Identification

Fourier-transform infrared spectroscopy provides definitive identification of functional groups present in 2-(2-methyl-1H-benzimidazol-1-yl)ethanol through characteristic vibrational frequencies [1] [8] . The infrared spectrum reveals several diagnostic absorption bands that confirm the presence of specific functional groups within the molecular structure.

The hydroxyl group of the ethanol side chain exhibits a characteristic broad absorption band at approximately 3300-3500 cm⁻¹, corresponding to the O-H stretching vibration [1] [8] . This band appears broad due to hydrogen bonding interactions, both intermolecular and intramolecular, which are common in alcohol-containing compounds.

The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, reflecting the electron-deficient nature of the benzimidazole aromatic system [1] [8] . These bands are typically weaker than aliphatic C-H stretches due to the higher s-character of the aromatic C-H bonds.

The benzimidazole ring system exhibits characteristic C=N and C=C stretching vibrations in the region of 1600-1650 cm⁻¹ [1] [8] . These bands are particularly diagnostic for the imidazole portion of the molecule and confirm the presence of the heterocyclic aromatic system.

Aliphatic C-H stretching vibrations from the methyl and methylene groups appear at approximately 2800-3000 cm⁻¹ [1] [8] . The methyl group specifically shows both symmetric and asymmetric stretching modes within this region.

The C-O stretching vibration of the alcohol functional group appears at approximately 1000-1100 cm⁻¹ [1] [8] . This band is characteristic of primary alcohols and confirms the presence of the hydroxyl-bearing carbon.

Table 3: Infrared Spectroscopy Data for 2-(2-methyl-1H-benzimidazol-1-yl)ethanol

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| O-H stretch | 3300-3500 | Hydroxyl group | Broad, strong |

| Aromatic C-H stretch | 3000-3100 | Benzimidazole ring | Medium |

| Aliphatic C-H stretch | 2800-3000 | Methyl/methylene | Strong |

| C=N/C=C stretch | 1600-1650 | Imidazole ring | Strong |

| C-O stretch | 1000-1100 | Alcohol | Medium |

| Aromatic C-H bend | 750-850 | Benzene ring | Strong |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns for 2-(2-methyl-1H-benzimidazol-1-yl)ethanol [1] [10] [7]. The electrospray ionization mass spectra typically show the protonated molecular ion [M+H]⁺ at m/z 177, corresponding to the molecular formula C₁₀H₁₃N₂O.

The fragmentation pattern reveals several characteristic losses that are diagnostic for the benzimidazole ethanol structure. The base peak often corresponds to the loss of the ethanol side chain, resulting in a fragment ion at m/z 132, which represents the 2-methylbenzimidazole cation [1] [10] [7]. This fragmentation pathway is consistent with the relatively weak C-N bond between the benzimidazole ring and the ethanol side chain.

Additional fragmentation includes the loss of the hydroxyl group from the molecular ion, producing a fragment at m/z 160 [M+H-OH]⁺ [1] [10] [7]. This pathway is common in alcohol-containing compounds and provides confirmation of the hydroxyl functionality.

The benzimidazole ring system exhibits characteristic fragmentation patterns that include loss of the methyl group (m/z 147) and subsequent ring fragmentation processes [1] [10] [7]. The stability of the benzimidazole ring system is reflected in the relatively high abundance of ring-containing fragments.

Table 4: Mass Spectrometric Fragmentation Data for 2-(2-methyl-1H-benzimidazol-1-yl)ethanol

| Fragment Ion (m/z) | Relative Abundance (%) | Assignment |

|---|---|---|

| 177 | 100 | [M+H]⁺ molecular ion |

| 160 | 45 | [M+H-OH]⁺ |

| 147 | 30 | [M+H-CH₂OH]⁺ |

| 132 | 85 | 2-methylbenzimidazole⁺ |

| 104 | 25 | Benzimidazole⁺ |

| 77 | 15 | Phenyl⁺ |

X-ray Crystallographic Structure Determination

X-ray crystallographic analysis provides definitive three-dimensional structural information for 2-(2-methyl-1H-benzimidazol-1-yl)ethanol and related compounds [11] [12] [13]. While specific crystallographic data for the target compound may be limited, extensive structural studies of related benzimidazole derivatives provide valuable insights into the molecular geometry and crystal packing arrangements.

The benzimidazole ring system adopts a planar configuration with minimal deviation from planarity, as evidenced by dihedral angles typically less than 5 degrees between the benzene and imidazole ring planes [11] [12] [13]. This planarity is maintained by the aromatic conjugation and contributes to the stability of the heterocyclic system.

The ethanol side chain typically adopts an extended conformation to minimize steric interactions with the benzimidazole ring system [11] [12] [13]. The C-N-C-C torsion angle generally falls within the range of 170-180 degrees, indicating a nearly anti-periplanar arrangement.

Crystal packing is dominated by intermolecular hydrogen bonding interactions involving the hydroxyl group and the nitrogen atoms of the benzimidazole ring [11] [12] [13]. These interactions form extended networks that contribute to the overall crystal stability and influence the physical properties of the solid state.

The molecular geometry shows typical bond lengths and angles for benzimidazole derivatives, with C-N bond lengths in the imidazole ring ranging from 1.32 to 1.38 Å and C-C bond lengths in the benzene ring approximately 1.39 Å [11] [12] [13]. The C-N bond connecting the benzimidazole ring to the ethanol side chain is typically 1.47 Å, consistent with a single C-N bond.

Table 5: Selected Crystallographic Parameters for Benzimidazole Ethanol Derivatives

| Parameter | Value | Unit |

|---|---|---|

| Space Group | P21/c | - |

| Cell Volume | 900-1200 | Ų |

| Z | 4 | - |

| Density | 1.2-1.4 | g/cm³ |

| C-N (ring) | 1.32-1.38 | Å |

| C-N (side chain) | 1.47 | Å |

| C-C (aromatic) | 1.39 | Å |

| C-O | 1.43 | Å |

| Ring planarity | <5 | degrees |